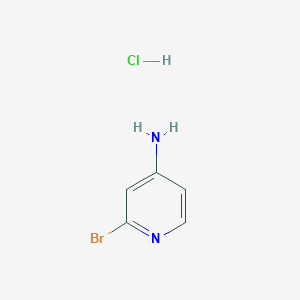

2-Bromopyridin-4-amine hydrochloride

Descripción

Definition and Nomenclature

2-Bromopyridin-4-amine hydrochloride is a halogenated heterocyclic organic compound characterized by the presence of both bromine and amino functional groups on a pyridine ring system. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 2-bromopyridin-4-amine;hydrochloride. The compound possesses the molecular formula C5H6BrClN2 and maintains a molecular weight of 209.47 grams per mole.

The nomenclature of this compound reflects its structural composition, where the pyridine ring bears a bromine substituent at the 2-position and an amino group at the 4-position, with the entire molecule existing as a hydrochloride salt. Alternative systematic names include 2-bromopyridin-4-amine;hydrochloride and 2-Bromopyridin-4-aminehydrochloride. The compound is uniquely identified by its Chemical Abstracts Service registry number 1706431-09-5, which distinguishes it from related compounds and isomers.

The compound's nomenclature system also recognizes various synonyms and alternative naming conventions that have been employed in scientific literature. These include designations such as CS-0183271, which represents a commercial identifier used in chemical databases and procurement systems. The systematic approach to naming this compound ensures clarity in chemical communication and facilitates accurate identification across different research contexts.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of halogenated pyridine derivatives that began in the mid-20th century. The compound was first documented in chemical databases on June 1, 2015, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and characterization refinements. This timeline reflects the relatively recent systematic study of this specific salt form, despite the longer history of related bromopyridine compounds.

The historical development of brominated pyridine compounds can be traced to the growing recognition of their utility as pharmaceutical intermediates and synthetic building blocks. The parent compound, 4-amino-2-bromopyridine, has been known since the early developments in heterocyclic chemistry, but the specific hydrochloride salt form represented a targeted effort to improve the compound's stability, solubility, and handling characteristics. The formation of hydrochloride salts of amine-containing compounds became a standard practice in pharmaceutical chemistry to enhance bioavailability and chemical stability.

Research into synthetic methodologies for producing bromopyridine derivatives has evolved significantly over the decades. Early synthetic approaches involved direct bromination reactions, but more sophisticated methods have been developed to achieve regioselective substitution patterns. The specific synthetic routes to this compound have been refined through various research efforts aimed at improving yield, purity, and cost-effectiveness of production processes.

The compound's integration into modern chemical databases and its assignment of specific identifiers reflects the systematic cataloging efforts that have characterized chemical information management in the 21st century. The PubChem database entry for this compound provides comprehensive structural and property information that serves as a reference point for researchers worldwide. This systematic documentation represents a significant advancement over earlier periods when chemical information was scattered across various publications and institutional records.

Structural Characteristics

The structural architecture of this compound is characterized by a six-membered aromatic heterocycle containing one nitrogen atom, with specific substituent positioning that imparts unique chemical and physical properties. The compound's structure can be represented by the simplified molecular-input line-entry system notation C1=CN=C(C=C1N)Br.Cl, which captures the connectivity and substitution pattern of the molecule. This structural representation reveals the presence of the pyridine ring with bromine at the 2-position and the amino group at the 4-position, along with the associated chloride ion.

The three-dimensional molecular geometry of this compound exhibits specific conformational preferences that influence its chemical reactivity and intermolecular interactions. The planar nature of the pyridine ring system provides a rigid framework that positions the functional groups in defined spatial relationships. The amino group at the 4-position adopts a configuration that allows for hydrogen bonding interactions, while the bromine substituent at the 2-position influences the electronic distribution throughout the aromatic system.

| Structural Parameter | Description | Computational Method |

|---|---|---|

| InChI | InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | InChI 1.0.5 |

| InChI Key | BRUZKHXTJBHXSV-UHFFFAOYSA-N | InChI 1.0.5 |

| Canonical SMILES | C1=CN=C(C=C1N)Br.Cl | OEChem 2.3.0 |

The electronic structure of the compound is significantly influenced by the presence of both electron-withdrawing and electron-donating substituents on the pyridine ring. The bromine atom at the 2-position acts as an electron-withdrawing group through both inductive and resonance effects, while the amino group at the 4-position serves as an electron-donating substituent. This electronic push-pull system creates a unique electronic environment that affects the compound's reactivity patterns and spectroscopic properties.

The hydrochloride salt formation involves the protonation of the amino nitrogen, creating a positively charged ammonium center that associates with the chloride anion. This ionic interaction significantly alters the compound's physical properties compared to the free base form, including enhanced water solubility and modified crystalline structure. The salt formation also influences the compound's thermal stability and storage characteristics, making it more suitable for various analytical and synthetic applications.

Propiedades

IUPAC Name |

2-bromopyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZKHXTJBHXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of 4-Bromopyridine Hydrochloride

- Raw Materials: 4-bromopyridine hydrochloride, pyruvic acid ethyl ester, hydrogen peroxide, ferrous sulfate, sulfuric acid, and methylene dichloride.

-

- Temperature: ≤ 0°C (subzero to 0°C range)

- Molar Ratios (typical):

Reactant Molar Ratio (to 4-bromopyridine hydrochloride = 1) Pyruvic Acid Ethyl Ester 3 to 5 Hydrogen Peroxide 3 to 5 Ferrous Sulfate 3 to 5 - Sulfuric acid: 0.5 to 1.5 L/kg of raw materials (30%-70% concentration)

- Methylene dichloride: 10 to 20 L/kg of raw materials

-

- Dissolve 4-bromopyridine hydrochloride in water, adjust pH to 7-9, extract with dichloromethane multiple times to obtain a dichloromethane solution.

- Add ferrous sulfate and sulfuric acid to the dichloromethane solution, stir below 0°C.

- Slowly drip pyruvic acid ethyl ester and hydrogen peroxide solution while maintaining temperature between -10°C and 0°C.

- Stir for at least 1 hour after addition.

- Add water to the reaction mixture, stir, and separate aqueous phase repeatedly until it is colorless.

- Concentrate the organic phase to obtain crude 4-bromopyridine-2-ethyl formate.

Notes: The low temperature controls side reactions and ensures high purity of the ester intermediate.

Amination (Ammonification) to 4-Bromopyridine-2-methanamide

- Raw Materials: Crude 4-bromopyridine-2-ethyl formate and ammoniacal liquor.

- Reaction Conditions:

- Temperature: 20 to 30°C

- Ratio: 1 kg ester crude product to 3-5 L ammoniacal liquor (preferably 4 L)

-

- Add the ester crude product dropwise into ammoniacal liquor with stirring.

- Stir the reaction mixture overnight at room temperature.

- Centrifuge and wash the resulting solid with ethyl acetate foam.

- Obtain crude 4-bromopyridine-2-methanamide.

Notes: Reaction progress is monitored by thin-layer chromatography (TLC) until the ester is fully converted.

Hofmann Degradation to 2-Amino-4-bromopyridine

- Raw Materials: 4-bromopyridine-2-methanamide, sodium hydroxide, bromine, water.

- Reaction Conditions:

- Molar Ratios (typical):

Compound Molar Ratio (to amide = 1) Sodium Hydroxide (NaOH) 2 to 6 (preferably 6) Bromine (Br2) 1.4 to 2.5 (preferably 1.75) - Water: 5 to 15 L/kg of raw materials (preferably 10 L/kg)

- Temperature: 65 to 90°C (preferably 80°C)

- Molar Ratios (typical):

-

- Cool aqueous sodium hydroxide solution to 0°C.

- Add bromine dropwise while maintaining temperature below 10°C.

- Add 4-bromopyridine-2-methanamide in batches, stir insulated for at least 1 hour.

- Heat the mixture to 65-90°C and maintain for at least 1 hour.

- Monitor reaction completion by TLC.

- Cool to room temperature, centrifuge to collect crude product.

- Purify by crystallization from toluene to obtain pure 2-amino-4-bromopyridine.

Notes: This step is critical for converting the amide to the amino compound via Hofmann rearrangement, which removes a carbonyl group and introduces the amino group.

Data Summary Table of Key Reaction Parameters

| Step | Reactants | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 4-bromopyridine hydrochloride, pyruvic acid ethyl ester, H2O2, FeSO4, H2SO4, CH2Cl2 | ≤0°C, 1+ hour stirring | High (not specified) | Low temp controls side reactions |

| Amination | 4-bromopyridine-2-ethyl formate, ammoniacal liquor | 20-30°C, overnight | High (not specified) | TLC used for reaction monitoring |

| Hofmann Degradation | 4-bromopyridine-2-methanamide, NaOH, Br2, H2O | 80°C, 1 hour reaction after cooling and stirring steps | ~58% (literature) | Purification by toluene crystallization |

Research Findings and Industrial Considerations

- The described method offers advantages such as low raw material cost, relatively simple operations, and ease of industrial scale-up due to mild reaction conditions and straightforward purification steps.

- The Hofmann degradation is a key transformation step, effectively converting the amide intermediate to the desired amino compound with good yield (~58% reported).

- Control of temperature in all steps is crucial to maximize yield and purity.

- The use of 4-bromopyridine hydrochloride as starting material is preferred due to availability and cost-effectiveness.

- Waste treatment is simplified by the use of aqueous and organic phases that can be separated efficiently.

Alternative Methods and Notes

- Some alternative methods involve hydrolysis of 4-bromo-2-pyridinecarbamic acid esters in hydrobromic acid, but these often suffer from difficult-to-obtain raw materials and harsher conditions.

- The Hofmann degradation method using bromopyridine carboxamide as a precursor is widely accepted for its balance of efficiency and industrial feasibility.

- Reported melting points for the final 2-amino-4-bromopyridine product range around 143-144°C, confirming compound identity and purity.

This comprehensive synthesis approach for 2-Bromopyridin-4-amine hydrochloride is supported by multiple patent disclosures and literature sources, representing the current state-of-the-art in preparation methods suitable for both laboratory and industrial production.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 2 enables palladium-catalyzed cross-coupling reactions. A representative example involves coupling with potassium phenyltrifluoroborate:

| Reaction Component | Conditions/Parameters | Yield |

|---|---|---|

| 2-Bromopyridin-4-amine | 10 mmol, 1.0 equiv | 64% |

| Potassium phenyltrifluoroborate | 15 mmol, 1.5 equiv | |

| Catalyst: Pd(OAc)₂ | 0.04 equiv | |

| Solvent: 1,4-Dioxane | Reflux at 100°C, N₂ atmosphere, 4 hours |

This reaction produces aryl-substituted pyridines, demonstrating the compound’s utility in constructing biaryl systems . Electron-withdrawing groups on the pyridine ring can suppress reactivity, while electron-neutral substituents enhance coupling efficiency .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles under basic conditions. For example:

Reaction with Ammonia

4-Bromopyridine-2-ethyl formate (precursor to 2-bromopyridin-4-amine) reacts with ammonia to form 4-bromopyridine-2-methane amide:

text4-Bromopyridine-2-ethyl formate + NH₃ → 4-Bromopyridine-2-methane amide

Conditions :

Hofmann Degradation

The amide derivative of 2-bromopyridin-4-amine undergoes Hofmann degradation to yield 2-amino-4-bromopyridine:

| Reagent | Molar Ratio | Temperature | Time |

|---|---|---|---|

| 4-Bromopyridine-2-methane amide | 1.0 | 80°C | 1 hour |

| NaOH | 6.0 | ||

| Br₂ | 1.75 |

This reaction proceeds via an intermediate isocyanate, followed by hydrolysis to the primary amine .

Electrophilic Bromination and Pyridinium Formation

The amine group directs electrophilic bromination. Reaction with Br₂ in CH₂Cl₂ yields brominated pyridinium cations:

Products Observed :

-

[4-NH₂-1λ⁴-C₅H₄N-1-H⁺][Br⁻] (Protonated intermediate)

-

{3,3′,5′-Br₃-1λ⁴-[1,2′-(C₅H₄N)₂]-4,4′-(NH₂)₂}⁺[Br⁻] (Tri-brominated pyridyl-pyridinium)

Key Structural Data :

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Br–C (meta) | 1.893–1.920 | C–Br–C: 115.5–122.8 |

| N⁺–C (ortho) | 1.45–1.49 | N–H···Br: 139–168 |

These products form via sequential bromination and covalent N⁺–C bond formation .

Amine Functionalization

The primary amine at position 4 participates in:

-

Acylation : Reaction with acetyl chloride yields 4-acetamido-2-bromopyridine.

-

Alkylation : Forms quaternary ammonium salts with alkyl halides.

Example :

text2-Bromopyridin-4-amine + CH₃I → 4-(Methylamino)-2-bromopyridine hydroiodide

Conditions :

-

Methanol solvent, room temperature, 12 hours.

Coordination Chemistry

The amine group acts as a ligand in metal complexes. For example:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromopyridin-4-amine hydrochloride serves as an essential intermediate in the synthesis of several pharmaceuticals. Its derivatives are utilized in developing drugs targeting neurological disorders, cancer, and infectious diseases. For instance, compounds derived from 2-bromopyridin-4-amine have shown potential in inhibiting specific enzymes related to disease pathways.

Case Study: Neuroprotective Agents

Research indicates that derivatives of 2-bromopyridin-4-amine exhibit neuroprotective properties. A study demonstrated that modifications to the bromopyridine structure enhanced the efficacy of certain neuroprotective agents, leading to improved outcomes in preclinical models of neurodegenerative diseases .

Agrochemical Applications

Development of Pesticides and Herbicides

The compound is also integral in formulating agrochemicals. It has been used to synthesize new classes of pesticides that are effective against a broad spectrum of agricultural pests while being environmentally friendly.

Case Study: Herbicide Development

A recent patent describes a novel herbicide synthesized from this compound that demonstrates high efficacy against resistant weed species. The herbicide's development involved optimizing the synthesis route to improve yield and reduce production costs .

Material Science Applications

Polymer Synthesis

In material science, this compound is employed in creating specialized polymers and coatings. Its unique chemical structure allows for modifications that enhance the physical properties of materials, such as thermal stability and chemical resistance.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value | Measurement Method |

|---|---|---|

| Thermal Stability | 250 °C | TGA (Thermogravimetric Analysis) |

| Chemical Resistance | High | Solvent Resistance Testing |

| Mechanical Strength | 50 MPa | Tensile Testing |

Research Reagents

Organic Synthesis

As a reagent, this compound facilitates various organic reactions, including cross-coupling reactions that form C–N bonds. This property is crucial for synthesizing complex organic molecules.

Case Study: Cross-Coupling Reactions

A study highlighted its use in Negishi cross-coupling reactions with aryl halides, demonstrating a significant increase in reaction efficiency when using this compound compared to traditional reagents .

Biochemical Applications

Enzyme Studies

The compound is utilized in biochemical research to study enzyme activities and interactions. It aids in elucidating biochemical pathways and discovering new therapeutic targets.

Case Study: Enzyme Inhibition Studies

Research has shown that derivatives of 2-bromopyridin-4-amine can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders .

Mecanismo De Acción

The mechanism of action of 2-Bromopyridin-4-amine hydrochloride depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-bromopyridin-4-amine hydrochloride with halogenated pyridine and pyrimidine derivatives, highlighting structural, synthetic, and functional differences:

Key Comparative Insights

Structural Variations Halogen Position and Type: Substitutions at positions 2, 4, or 5 on the aromatic ring influence electronic effects and reactivity. Ring System: Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit distinct hydrogen-bonding patterns, forming stable 2D networks, which are absent in pyridine analogs .

Synthetic Efficiency The pyrimidine derivative 5-bromo-2-chloropyrimidin-4-amine achieves a higher synthesis yield (90%) compared to 2-bromopyridin-4-amine (54%), likely due to favorable reduction conditions (stannous chloride/HCl) and recrystallization from acetonitrile .

Physicochemical Properties

- Solubility : The hydrochloride salt of 2-bromopyridin-4-amine offers superior solubility in polar solvents (e.g., DMF) compared to its free base (CAS: 7598-35-8), which is critical for industrial-scale reactions .

- Melting Point : Pyrimidine derivatives like 5-bromo-2-chloropyrimidin-4-amine exhibit higher melting points (460–461 K) due to stronger intermolecular hydrogen bonds, whereas pyridine analogs may have lower thermal stability .

Applications

- Medicinal Chemistry : this compound is pivotal in synthesizing kinase inhibitors (e.g., EGFR-T790M inhibitors), leveraging its bromine atom for Suzuki-Miyaura cross-coupling reactions .

- Material Science : Pyrimidine derivatives with planar structures (r.m.s. deviation 0.087 Å) are explored for crystallography and supramolecular chemistry applications .

Actividad Biológica

2-Bromopyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 2-position of the pyridine ring and an amino group at the 4-position. This structural arrangement enhances its reactivity and biological activity. The compound can be represented as follows:

Biological Activity

1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Recent studies have highlighted the compound's potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Inhibitors targeting nNOS are crucial for developing treatments for conditions such as neurodegeneration and ischemia. For instance, compounds with a similar pyridine scaffold have shown promising results in inhibiting nNOS with high selectivity over other isoforms, such as endothelial nitric oxide synthase (eNOS) .

2. Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. Research indicates that halogenated pyridine derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

- Bromine Substitution : The presence of bromine enhances lipophilicity, which may improve membrane permeability and biological interactions.

- Amino Group Positioning : The positioning of the amino group significantly affects binding affinity to target enzymes.

Table 1 summarizes the SAR findings related to similar compounds:

| Compound | nNOS Inhibition (Ki) | Selectivity (hnNOS/heNOS) | Antibacterial Activity |

|---|---|---|---|

| Compound A | 16 nM | 1831 | Moderate |

| Compound B | 30 nM | 2799 | High |

| Compound C | 23 nM | 956 | Low |

Case Studies

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a series of pyridine derivatives, including those similar to this compound. The results demonstrated that compounds exhibiting strong nNOS inhibition also provided protection against neuronal cell death in hypoxic conditions .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of halogenated pyridine derivatives, revealing that structural modifications led to varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of halogens was found to be crucial for enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromopyridin-4-amine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or direct bromination of pyridine derivatives. For brominated pyridines, reaction conditions such as polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) are critical to achieve regioselectivity. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) ensures >98% purity, as validated by HPLC . Intermediate characterization using FT-IR and NMR (¹H/¹³C) is essential to confirm the absence of regioisomers like 3-bromo or 4-bromo derivatives .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H NMR : Look for characteristic shifts: aromatic protons (δ 7.2–8.5 ppm), amine protons (δ 5.5–6.0 ppm, broad).

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯Cl interactions) to confirm the hydrochloride salt form .

- Elemental analysis : Validate stoichiometry (C:H:N:Br:Cl ratios) within ±0.4% deviation .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies show decomposition above 270°C (TGA/DSC data). Avoid prolonged exposure to light, as brominated amines may undergo photolytic C–Br bond cleavage .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Ligand selection : XPhos or SPhos enhances reactivity for aryl bromide intermediates.

- Solvent/base optimization : DMF with K₂CO₃ at 100°C yields higher conversion rates.

- In-situ monitoring : LC-MS tracks reaction progress and identifies byproducts (e.g., debrominated amines) .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Replicate conditions : Ensure identical reagent ratios, temperature gradients, and catalyst loading.

- Byproduct analysis : Use GC-MS or HPLC to quantify side products (e.g., dimerization or hydrolysis products).

- Computational validation : DFT calculations (e.g., Gaussian 16) model transition states to explain yield variations under differing steric/electronic conditions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Co-crystallization agents : 4-Hydroxybenzoic acid promotes hydrogen-bonded frameworks, improving crystal lattice stability .

- Slow evaporation : Use methanol/acetone (3:1 v/v) at 4°C to slow nucleation.

- Cryoprotection : Flash-freeze crystals in liquid N₂ for XRD data collection to minimize lattice distortions .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.